molecular formula C16H12O5 B8564326 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-methyl-chromen-2-one CAS No. 553681-50-8

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-methyl-chromen-2-one

Cat. No.: B8564326
CAS No.: 553681-50-8
M. Wt: 284.26 g/mol
InChI Key: BWSOQDLTYBKLTM-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-methyl-chromen-2-one is a useful research compound. Its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

553681-50-8

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C16H12O5/c1-8-11-4-2-10(18)7-14(11)21-16(20)15(8)12-5-3-9(17)6-13(12)19/h2-7,17-19H,1H3

InChI Key

BWSOQDLTYBKLTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of acetic acid 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl ester, prepared as in Example 1 (0.177 g, 0.5 mmol, 1 eq) and dry pyridine hydrochloride (0.9 g, 8.8 mmol, 16 eq) was stirred and heated in an oil bath to a melt, at 210° C. under a closed nitrogen atmosphere in a loosely stoppered round bottom flask for 1 hour. After cooling to room temperature the reaction mixture was triturated with water and the aqueous solution was extracted several times with ethyl acetate until the latter was colorless. Combined organic extracts were washed with brine, dried (anhydrous sodium sulphate), filtered and evaporated to yield the title compound as a pinkish crystalline solid.
Name
acetic acid 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
0.177 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three

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